7-tert-butyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-tert-butyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound featuring a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the thiazole ring: This can be achieved through the reaction of 2-methylthiazole with appropriate reagents.
Introduction of the sulfanyl group: This step involves the reaction of the thiazole derivative with a sulfanylating agent.
Construction of the benzothieno[2,3-d]pyrimidin-4(3H)-one core: This is typically done through a series of cyclization reactions involving the thiazole derivative and other intermediates.
Final functionalization: The tert-butyl and phenyl groups are introduced in the final steps to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the thiazole or benzothieno rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-tert-butyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its complex structure and functional groups could be useful in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 7-tert-butyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), have various biological activities.
Benzothiophene Derivatives: These compounds are known for their applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of 7-tert-butyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of multiple functional groups and rings, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C25H27N3OS3 |
---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
7-tert-butyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H27N3OS3/c1-15-26-17(13-30-15)14-31-24-27-22-21(23(29)28(24)18-8-6-5-7-9-18)19-11-10-16(25(2,3)4)12-20(19)32-22/h5-9,13,16H,10-12,14H2,1-4H3 |
InChI Key |
CWKKERYAOZEOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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